molecular formula C18H22N2O5S B3486190 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid

3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B3486190
M. Wt: 378.4 g/mol
InChI Key: GNIPVCARHCMYIL-UHFFFAOYSA-N
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Description

3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid: is an organic compound with a complex structure that includes a diethylamino group, a sulfamoyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form the sulfamoyl group.

    Alkylation: The final step involves the alkylation of the amino group with diethylamine to form the diethylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections. Industry : It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their permeability. The sulfamoyl group can inhibit certain enzymes by mimicking the structure of natural substrates. The methoxybenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the diethylamino and sulfamoyl groups, making it less versatile in biological applications.

    4-(Diethylamino)benzoic acid: Lacks the sulfamoyl group, reducing its potential for enzyme inhibition.

    4-Sulfamoylbenzoic acid: Lacks the diethylamino group, affecting its interaction with biological membranes.

Uniqueness: 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-20(5-2)15-9-7-14(8-10-15)19-26(23,24)17-12-13(18(21)22)6-11-16(17)25-3/h6-12,19H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIPVCARHCMYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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